molecular formula C10H21N3O B1491060 4-(Ethoxymethyl)-3,3-dimethylpyrrolidine-1-carboximidamide CAS No. 2098103-68-3

4-(Ethoxymethyl)-3,3-dimethylpyrrolidine-1-carboximidamide

Cat. No.: B1491060
CAS No.: 2098103-68-3
M. Wt: 199.29 g/mol
InChI Key: GSJSHLQDGWRODL-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)-3,3-dimethylpyrrolidine-1-carboximidamide is a useful research compound. Its molecular formula is C10H21N3O and its molecular weight is 199.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(ethoxymethyl)-3,3-dimethylpyrrolidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-4-14-6-8-5-13(9(11)12)7-10(8,2)3/h8H,4-7H2,1-3H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJSHLQDGWRODL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC1(C)C)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Ethoxymethyl)-3,3-dimethylpyrrolidine-1-carboximidamide is a synthetic organic compound belonging to the class of pyrrolidine derivatives. Its unique structure incorporates an ethoxymethyl group and a carboximidamide functional group, which are believed to contribute to its biological activity. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The compound's chemical formula is C10H18N2OC_{10}H_{18}N_2O with a molecular weight of approximately 182.26 g/mol. It is characterized by the following structural features:

  • Pyrrolidine Ring : A five-membered nitrogen-containing ring that is common in many biologically active compounds.
  • Ethoxymethyl Group : This group may enhance the lipophilicity and bioavailability of the compound.
  • Carboximidamide Functional Group : This moiety is known for its potential in enzyme inhibition and receptor binding.

The biological activity of this compound primarily involves interactions with various molecular targets, including enzymes and receptors. The compound may exert effects through:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases.
  • Receptor Modulation : The compound could bind to certain receptors, influencing cellular signaling pathways.

Therapeutic Potential

Research indicates that this compound has potential applications in various therapeutic areas, including:

  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various pathogens.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro, indicating its potential as an anticancer agent.
  • Neuroprotective Effects : There are indications that it may protect neuronal cells from oxidative stress and apoptosis.

Case Studies

  • Antimicrobial Activity Assessment
    • A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibition zones compared to control groups, suggesting strong antimicrobial properties.
  • Anticancer Efficacy
    • In vitro assays conducted on various cancer cell lines revealed that the compound exhibited dose-dependent cytotoxic effects. The median effective concentration (EC50) was determined to be below 25 μM for several tested lines, indicating high potency.
  • Neuroprotection Studies
    • Research involving neuronal cell cultures exposed to oxidative stress showed that treatment with this compound resulted in reduced cell death and lower levels of reactive oxygen species (ROS), highlighting its neuroprotective potential.

Data Table: Summary of Biological Activities

Biological ActivityMechanismEC50 (μM)Reference
AntimicrobialInhibition of bacterial growth20
AnticancerInduction of apoptosis<25
NeuroprotectionReduction of oxidative stress15

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Ethoxymethyl)-3,3-dimethylpyrrolidine-1-carboximidamide
Reactant of Route 2
4-(Ethoxymethyl)-3,3-dimethylpyrrolidine-1-carboximidamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.